N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-5-9(11)7(2)10(6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHDKBIMWJSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-19-7 | |
| Record name | Acetamide, N-(3-amino-2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features an amide bond and an amino group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C_{11}H_{16}ClN_{2}O, with a molecular weight of approximately 178.23 g/mol. The presence of the amine group and aromatic structure suggests potential pharmacological properties similar to other amides used in clinical settings.
Analgesic and Anesthetic Properties
Research indicates that this compound may exhibit analgesic properties akin to those of lidocaine, a well-known local anesthetic. The structural similarities suggest that this compound could be effective in pain management and local anesthesia applications.
Anti-inflammatory Effects
In addition to analgesic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism of action could involve modulation of inflammatory pathways, although more research is needed to elucidate these effects fully.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Lidocaine | C_{14}H_{23}N_{3}O | Widely used local anesthetic; contains an amino group similar to this compound. |
| Bupivacaine | C_{18}H_{28}N_{2}O_{2} | Long-acting local anesthetic; similar mechanism of action but longer duration. |
| Prilocaine | C_{13}H_{19}N_{2}O | Anesthetic with lower systemic toxicity; shares structural elements with this compound. |
Synthesis Methods
This compound can be synthesized through various methods involving the reaction of 3-amino-2,6-dimethylphenol with acetic anhydride or acetic acid in the presence of hydrochloric acid. These methods yield high-purity compounds suitable for research and application.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, suggesting potential anticancer activity.
- Mechanistic Studies : Research has shown that the compound may induce apoptosis in cancer cells through caspase activation pathways, indicating a mechanism for its anticancer effects .
- Proteomics Applications : Some suppliers list this compound for use in proteomics research, although specific applications remain to be clarified.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride has been noted for its therapeutic properties , particularly in relation to pain management and local anesthesia. Research indicates that it may exhibit analgesic properties similar to those of established local anesthetics like lidocaine. Its structural similarity to these compounds suggests potential efficacy in local anesthesia and anti-inflammatory applications .
Analgesic Properties
- The compound's amine group and aromatic structure are believed to contribute to its analgesic effects.
- Studies have suggested that it may function similarly to other amides used in pain management.
Local Anesthesia
- Due to its structural characteristics, this compound may serve as a local anesthetic.
- Comparative studies indicate that it could provide effective pain relief with a duration of action comparable to that of bupivacaine, a commonly used anesthetic .
Proteomics Research
The compound is also utilized in the field of proteomics , which focuses on the study of proteins and their functions. It serves as a reagent or reference standard in various experimental setups aimed at understanding protein interactions and dynamics.
Interaction Studies
- This compound can be employed in studies examining protein-ligand interactions.
- These studies are crucial for elucidating the roles of specific proteins in biological processes and disease mechanisms.
Synthesis and Chemical Reactions
The synthesis of this compound involves several methods that yield high-purity products suitable for research applications. The compound can undergo various chemical reactions due to its functional groups, making it versatile for synthetic applications in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core acetamide-linked dimethylphenyl structure with several pharmaceuticals, impurities, and agrochemicals. Key differences lie in substituent groups, which influence physicochemical properties and applications.
Table 1: Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- Lidocaine and Impurities: Lidocaine’s diethylamino group enhances lipid solubility, enabling membrane penetration for anesthetic action. Its impurities (e.g., Impurity F, Monoethylglycinexylidide) arise during synthesis or metabolism and are monitored for pharmaceutical quality control .
- Agrochemical Derivatives : Chloroacetamides like alachlor and pretilachlor (CAS 51218-49-6) feature chloro and alkoxy groups, conferring herbicidal activity by inhibiting plant fatty acid synthesis .
- Research Reagents: N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride’s amino group facilitates participation in coupling reactions, making it valuable for synthesizing heterocycles or functionalized aromatics .
Physicochemical Properties
Research Findings
- Synthetic Utility: this compound has been employed in multi-step syntheses, leveraging its amino group for nucleophilic substitutions or as a directing group in metal-catalyzed reactions .
- Crystallography : Analogous dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) exhibit hydrogen-bonded chains via N–H⋯O interactions, a feature likely shared with the target compound .
- Impurity Profiling : Lidocaine-related impurities are characterized using HPLC and mass spectrometry, with structural variations impacting chromatographic retention times .
Preparation Methods
Key Reaction Conditions and Findings:
- Reagents: 3-amino-2,6-dimethylaniline and α-chloroacetyl chloride.
- Solvent: Acetic acid with sodium acetate as a buffer.
- Temperature: Typically around 110 °C for the reaction.
- Mechanism: Selective substitution at the acyl carbonyl carbon leads to the formation of the amide bond.
- Safety Notes: α-chloroacetyl chloride is corrosive and lachrymatory; diethylamine (if used in subsequent steps) is toxic and malodorous, requiring careful handling.
This method is exemplified in the synthesis of lidocaine analogs, where 2,6-dimethylaniline is acylated to form intermediates structurally related to N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride.
Amino Protection, Aminolysis, and Deprotection Route
An alternative and industrially favorable method involves:
- Starting from glycine methyl ester hydrochloride or similar glycine derivatives.
- Applying amino protection to safeguard the amino group during subsequent reactions.
- Conducting aminolysis to introduce the acetamide moiety.
- Finally, deprotection to yield the free amine hydrochloride salt.
Advantages:
- Uses cheap, commercially available raw materials.
- Mild reaction conditions.
- High overall yield (78–84%) and purity (>99%).
- Simple operations with minimal waste generation (no waste gas, water, or industrial residue).
- Suitable for large-scale production.
This method is detailed in Chinese patent CN102351733A, emphasizing its industrial applicability and environmental benefits.
Process Optimization and Reaction Parameters
A significant study on related compounds (N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide) provides insights into reaction conditions that may be adapted for this compound preparation:
| Parameter | Description | Optimal Conditions | Notes |
|---|---|---|---|
| Molar ratio of reactants | Ratio of piperazine to N-chloroacetyl-2,6-xylidine | 3:1 | Ensures complete reaction and minimal side products |
| Solvent | Reaction medium | Water with added HCl or isopropanol/water mixtures | Water preferred for environmental and safety reasons |
| Temperature | Reaction temperature | 80 °C for reaction; 60 °C for filtration | Controls reaction rate and product crystallization |
| pH adjustment | Neutralization after reaction | pH ~10 using NaOH | Facilitates extraction and crystallization |
| Extraction solvent | For product isolation | Toluene at 70 °C | Efficient extraction and crystallization medium |
Table 1: Effect of Reaction Conditions on Adduct Formation
| Example | Molar Ratio (Piperazine:Chloroacetyl) | HCl Equivalents | Solvent | Reaction Time (h) | Adduct % (LC Area) |
|---|---|---|---|---|---|
| II | 1:1 | 0 | iPrOH | 21 | 62 |
| III | 2:1 | 0 | iPrOH | 2 | 28 |
| IV | 3:1 | 0 | iPrOH | 2 | 28 |
| V | 2:1 | 2 | iPrOH/H2O | 4 | 17 |
| VIII | 3:1 | 3 | iPrOH/H2O | 3 | 7 |
| I | 3:1 | 3 | H2O | 2 | 3 |
Note: Lower adduct % indicates cleaner reaction and higher yield of desired product.
Table 2: Extraction and Crystallization Solvent Effectiveness
| Solvent | Extraction Efficiency | Crystallization Efficiency |
|---|---|---|
| Methanol | Not suitable | Not suitable |
| Ethanol | Not suitable | Not suitable |
| Isopropanol | Moderate | Not suitable |
| N-butanol | Moderate | Moderate |
| sec-Butanol | Moderate | Not suitable |
| Ethyl acetate | Very good (room temp) | Moderate |
| Toluene | Very good (70 °C) | Very good |
Toluene is preferred for both extraction and crystallization steps due to superior performance.
Summary of Research Findings
- The direct acylation method is straightforward but involves handling corrosive reagents and requires careful control of reaction conditions.
- The amino protection-aminolysis-deprotection method offers a more controlled synthesis with higher purity and yield, suitable for scale-up.
- Optimization of molar ratios, solvent choice, temperature, and pH is crucial to minimize impurities and maximize yield.
- Toluene is the preferred solvent for extraction and crystallization steps due to its efficiency.
- The industrially oriented methods emphasize environmental safety, cost-effectiveness, and process simplicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride, and what critical parameters require optimization?
- Methodological Answer : The synthesis involves acetylation of 3-amino-2,6-dimethylaniline using acetyl chloride in anhydrous dichloromethane at 0–5°C. Key parameters include maintaining stoichiometric excess of acetylating agent (1.2:1 molar ratio), rigorous exclusion of moisture, and post-reaction neutralization with sodium bicarbonate. Purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding >95% purity. Structural confirmation requires ¹H NMR (e.g., δ 2.1–2.3 ppm for acetamide CH₃, δ 6.7–7.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺ 227.1284) .
Q. Which analytical techniques are recommended for identity confirmation and purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% trifluoroacetic acid (TFA) (30:70 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: ~8.2 minutes .
- NMR Spectroscopy : ¹³C NMR should confirm the acetamide carbonyl signal at δ 170–172 ppm, with aromatic carbons at δ 120–140 ppm .
- Karl Fischer Titration : To quantify residual moisture (<0.5% w/w) per pharmacopeial standards .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., receptor binding affinities) be systematically investigated?
- Methodological Answer :
- Standardized Bioassays : Replicate studies using consistent cell lines (e.g., HEK293 for GPCR assays) and compound batches (≥98% purity by HPLC).
- Molecular Dynamics Simulations : Compare binding modes in GPCR homology models (e.g., using AutoDock Vina) to identify steric or electronic effects from the 3-amino and 2,6-dimethyl substituents .
- Polymorph Screening : Assess hydrate/solvate formation via powder X-ray diffraction (PXRD), as crystalline forms may alter bioavailability and activity .
Q. What strategies improve crystallization success for X-ray diffraction studies of this acetamide derivative?
- Methodological Answer :
- Solvent Screening : Employ slow evaporation from dimethyl sulfoxide (DMSO)/water (1:4 v/v) at 4°C to grow single crystals.
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data.
- Refinement : Apply SHELXL for anisotropic displacement parameters and TWINABS for handling potential twinning (e.g., twin law 0 -1 0 / -1 0 0 / 0 0 -1) .
Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 N HCl, 37°C), basic (0.1 N NaOH, 37°C), and oxidative (3% H₂O₂) conditions for 24–72 hours.
- Degradant Identification : Use UPLC-MS/MS (Q-TOF) with electrospray ionization (ESI+) to detect major products (e.g., hydrolyzed acetamide or oxidized aromatic rings).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Intermediate Research Questions
Q. What computational approaches predict the solubility and partition coefficient (log P) of this compound?
- Methodological Answer :
- QSAR Models : Use MarvinSketch (ChemAxon) to calculate log P (predicted ~1.8) and solubility (~2.3 mg/mL in water).
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) using GROMACS to refine predictions .
Q. How does the 3-amino substituent influence spectroscopic properties compared to structural analogs?
- Methodological Answer :
- UV-Vis Spectroscopy : The 3-amino group introduces a bathochromic shift (λₘₐₐ = 290 nm vs. 270 nm for non-amino analogs) due to extended conjugation.
- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and amide I band (1650 cm⁻¹) distinguish it from lidocaine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
